molecular formula C28H26O15 B1249700 (2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside

(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside

Cat. No. B1249700
M. Wt: 602.5 g/mol
InChI Key: SHPCBRSOJXQRDY-RKLFNRSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside is a monosaccharide derivative that is eriodictyol attached to a (6''-O-galloyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a gallate ester, a monosaccharide derivative, a beta-D-glucoside and a member of 4'-hydroxyflavanones. It derives from an eriodictyol.

Scientific Research Applications

Phytochemical Studies and Isolation

(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside was isolated and characterized in various plant studies, reflecting its significance in the phytochemical analysis. For instance, it was identified from the leaves and branches of Phyllanthus emblica, highlighting its presence in traditional medicinal plants (Zhang et al., 2002). Similarly, it was isolated from the whole plants of Elsholtzia bodinieri, indicating its broad distribution in different plant species (Li et al., 2008).

Antioxidant Properties

The compound has been studied for its antioxidant properties. Research involving the branches and leaves of Viscum coloratum found that similar compounds exhibited significant antioxidative activities, suggesting the potential of (2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside in contributing to the antioxidative properties of plant extracts (Yao et al., 2006).

Medicinal Applications

The compound's presence in medicinal flowers like Chrysanthemum indicum and its inhibitory activity for rat lens aldose reductase suggests a potential role in managing complications associated with diabetes, particularly diabetic cataracts (Matsuda et al., 2002). Also, the identification of this compound in the medicinal plant Elsholtzia bodinieri and its potent anti-HCV activities indicate its potential use in antiviral therapies (Zhong et al., 2016).

properties

Product Name

(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside

Molecular Formula

C28H26O15

Molecular Weight

602.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H26O15/c29-13-2-1-10(3-14(13)30)19-8-16(32)22-15(31)6-12(7-20(22)42-19)41-28-26(38)25(37)24(36)21(43-28)9-40-27(39)11-4-17(33)23(35)18(34)5-11/h1-7,19,21,24-26,28-31,33-38H,8-9H2/t19-,21+,24+,25-,26+,28+/m0/s1

InChI Key

SHPCBRSOJXQRDY-RKLFNRSMSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside
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(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside
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(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside
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(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside
Reactant of Route 6
(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside

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